

molecular structure of 2,2-Diethoxy-N-ethyl-1-ethanamine

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Compound of Interest

Compound Name: 2,2-Diethoxy-N-ethyl-1-ethanamine

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Technical Guide: 2,2-Diethoxy-N-ethyl-1-ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the molecular structure, properties, and synthetic considerations for **2,2-Diethoxy-N-ethyl-1-ethanamine** (CAS No. 69148-92-1). This bifunctional molecule, containing both an acetal and a secondary amine, serves as a valuable intermediate in organic synthesis. Notably, it is a precursor for the synthesis of 1-substituted-2-mercaptoimidazoles, a class of compounds investigated for their antithyroid activity. This guide summarizes key molecular identifiers, known applications, and provides a proposed synthetic protocol, presented with the level of detail required by research and development professionals.

Molecular Structure and Identifiers

2,2-Diethoxy-N-ethyl-1-ethanamine is an organic compound featuring a central two-carbon ethanamine backbone. Carbon-2 is protected as a diethyl acetal, which imparts stability under basic and neutral conditions while allowing for deprotection to the corresponding aldehyde

under acidic conditions. The nitrogen atom is substituted with an ethyl group, forming a secondary amine.

The key structural and registration identifiers for this compound are summarized in the table below.

| Identifier | Value |
|-------------------|---|
| CAS Number | 69148-92-1[1] |
| Molecular Formula | C ₈ H ₁₉ NO ₂ [1] |
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | 2,2-Diethoxy-N-ethylethanamine |
| SMILES | CCNCC(OCC)OCC[1] |
| InChI | InChI=1S/C8H19NO2/c1-4-9-7-8(10-5-2)11-6-3/h8-9H,4-7H2,1-3H3[1] |
| Synonyms | 2,2-Diethoxy-N-ethyl-ethanamine, Ethanamine, 2,2-diethoxy-N-ethyl-[1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **2,2-Diethoxy-N-ethyl-1-ethanamine** are not extensively reported in publicly available literature. However, based on its structure, it is characterized as a colorless to pale yellow liquid that is soluble in common organic solvents with limited solubility in water.[1]

| Property | Value |
|------------------|--|
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | Data not available |
| Density | Data not available |
| Refractive Index | Data not available |
| Solubility | Soluble in organic solvents; limited water solubility[1] |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **2,2-Diethoxy-N-ethyl-1-ethanamine** is not readily available. However, a logical and standard approach for its synthesis is through the reductive amination of 2,2-diethoxyacetaldehyde with ethylamine. This method involves the formation of an intermediate imine, which is then reduced in situ to the target secondary amine.

Proposed Experimental Protocol: Reductive Amination

This is a representative, theoretical protocol based on standard organic chemistry practices.

- **Reaction Setup:** To a solution of 2,2-diethoxyacetaldehyde (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethylamine (1.1 eq.). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
- **Reduction:** A mild reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5 eq.), is added portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aldehyde is fully consumed.
- **Workup:** Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with the reaction solvent.

- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2,2-Diethoxy-N-ethyl-1-ethanamine**.

Applications in Drug Development

The primary documented application of **2,2-Diethoxy-N-ethyl-1-ethanamine** is as a key intermediate in the synthesis of pharmacologically active molecules. It is specifically used in the preparation of 1-substituted-2-mercaptoimidazoles, which have been studied for their antithyroid activity.

The synthetic utility of this compound lies in its masked aldehyde functionality. The amine can react with a thiocyanate, and subsequent intramolecular cyclization and hydrolysis of the acetal under acidic conditions leads to the formation of the imidazole ring system.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **2,2-Diethoxy-N-ethyl-1-ethanamine** is not widely available, compounds of this class (amines and acetals) should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Amines can be irritants and may pose health risks upon inhalation, ingestion, or skin contact.^[1]

Conclusion

2,2-Diethoxy-N-ethyl-1-ethanamine is a specialized chemical intermediate with demonstrated utility in the synthesis of heterocyclic compounds relevant to drug discovery. Its molecular structure offers a stable, protected aldehyde and a reactive secondary amine, enabling sequential and controlled synthetic transformations. While comprehensive physicochemical data is sparse, its structural motifs and known applications provide a solid foundation for its use in research and development, particularly for medicinal chemists and process development scientists. Further research into its properties and reactivity would be beneficial to the scientific community.

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